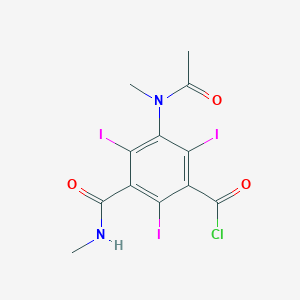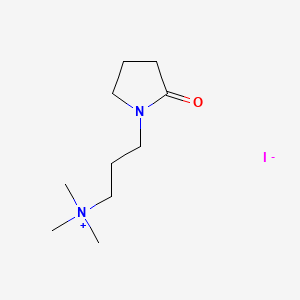![molecular formula C11H22N2O5 B13762873 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- CAS No. 64611-83-2](/img/structure/B13762873.png)
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- is a chemical compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while reduction of the carbonyl group yields alcohols.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates. Its hydroxyl and methylethoxy groups play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone: This compound has similar structural features but lacks the methylethoxy groups.
1-Methyl-2-imidazolidinone: An imidazole derivative used in the preparation of chelated carbene complexes and bioactive compounds.
Uniqueness
The presence of both hydroxyl and methylethoxy groups in 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- makes it unique compared to other imidazolidinones
Eigenschaften
CAS-Nummer |
64611-83-2 |
|---|---|
Molekularformel |
C11H22N2O5 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
4,5-dihydroxy-1,3-bis(propan-2-yloxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O5/c1-7(2)17-5-12-9(14)10(15)13(11(12)16)6-18-8(3)4/h7-10,14-15H,5-6H2,1-4H3 |
InChI-Schlüssel |
HANPRQSGPQGEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCN1C(C(N(C1=O)COC(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


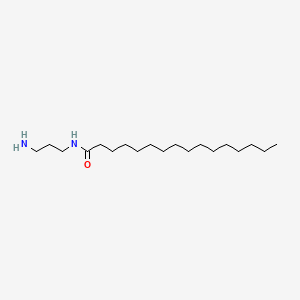
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

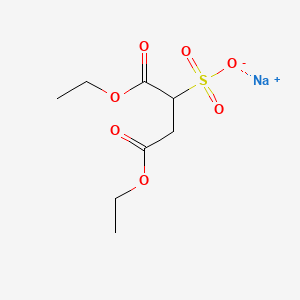
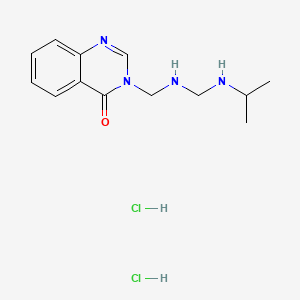
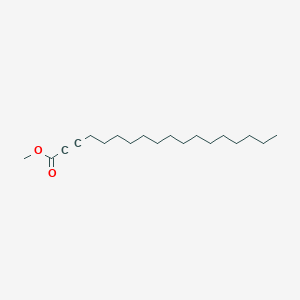
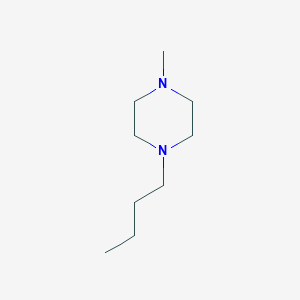

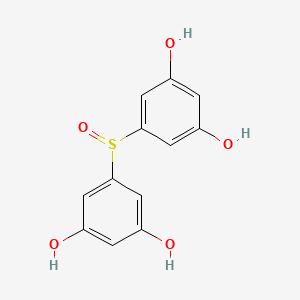
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

